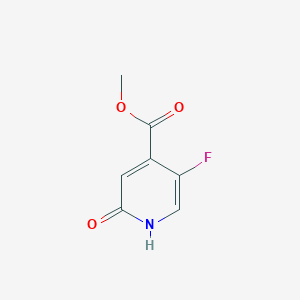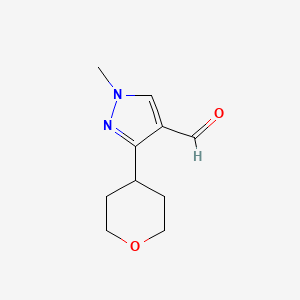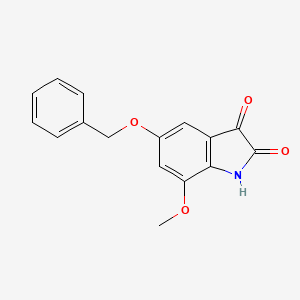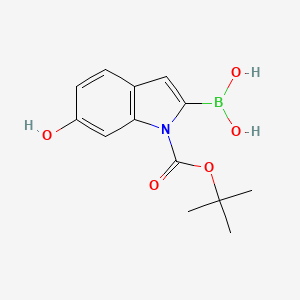
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol is a chemical compound characterized by its unique azido group attached to an oxane ring with three hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol typically involves the azidation of a precursor molecule containing the oxane ring. One common method is the nucleophilic substitution reaction where a hydroxyl group is replaced by an azido group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Triphenylphosphine (PPh₃) in an inert solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of oxo-compounds such as ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of iminophosphorane intermediates or amines.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques, where the azido group can be used for click chemistry to attach biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol largely depends on its chemical reactivity. The azido group is highly reactive and can participate in various click chemistry reactions, forming stable triazole linkages. These reactions are often catalyzed by copper (Cu) ions and are used to attach the compound to other molecules, facilitating the study of molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol: can be compared to other azido sugars and azido alcohols, which also contain azido groups attached to carbohydrate or alcohol backbones.
2-Azido-2-deoxy-D-glucose: Another azido sugar used in similar applications, particularly in bioconjugation and imaging studies.
Azidoethanol: A simpler azido alcohol used in organic synthesis and as a precursor for more complex molecules.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
Eigenschaften
Molekularformel |
C5H9N3O4 |
|---|---|
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-azidooxane-3,4,5-triol |
InChI |
InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3+,4-,5+/m1/s1 |
InChI-Schlüssel |
WVWBURHISBVZHI-LECHCGJUSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)N=[N+]=[N-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


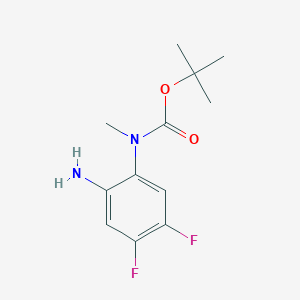
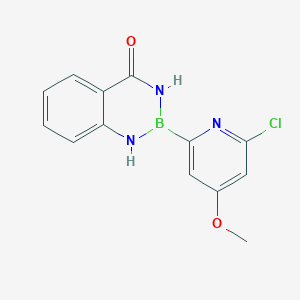
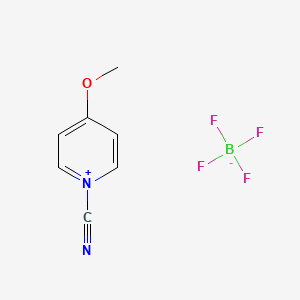
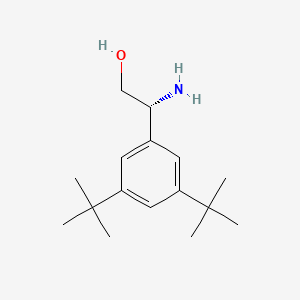
![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)



